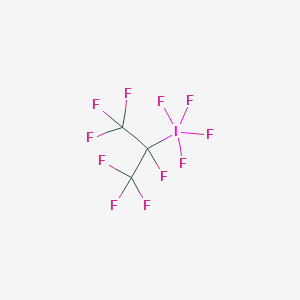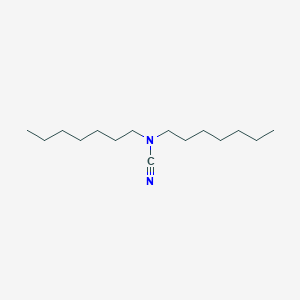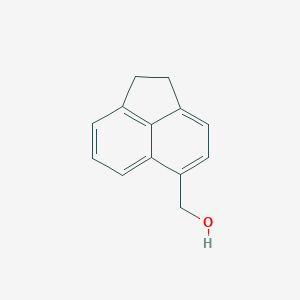
(1,2-Dihydroacenaphthylen-5-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acenaphthylenemethanol, 1,2-dihydro- is a chemical compound with the molecular formula C13H12O It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acenaphthylenemethanol, 1,2-dihydro- typically involves the reduction of acenaphthylene derivatives. One common method is the reduction of acenaphthylene-1,2-dione using sodium borohydride in an alcohol solvent. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of 5-Acenaphthylenemethanol, 1,2-dihydro- may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Acenaphthylenemethanol, 1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthylene-1,2-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield acenaphthene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Electrophilic reagents such as halogens or nitro groups under appropriate conditions.
Major Products Formed
Oxidation: Acenaphthylene-1,2-dione.
Reduction: Acenaphthene derivatives.
Substitution: Various substituted acenaphthylenemethanol derivatives.
Scientific Research Applications
5-Acenaphthylenemethanol, 1,2-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Acenaphthylenemethanol, 1,2-dihydro- involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Acenaphthylene: A polycyclic aromatic hydrocarbon with a similar structure but lacking the methanol group.
Acenaphthene: A more saturated derivative of acenaphthylene.
Acenaphthylene-1,2-dione: An oxidized form of acenaphthylene.
Uniqueness
5-Acenaphthylenemethanol, 1,2-dihydro- is unique due to the presence of the methanol group, which imparts different chemical reactivity and potential biological activities compared to its parent compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
50773-22-3 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylen-5-ylmethanol |
InChI |
InChI=1S/C13H12O/c14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-7,14H,4-5,8H2 |
InChI Key |
YUCKUNMNPXXICR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


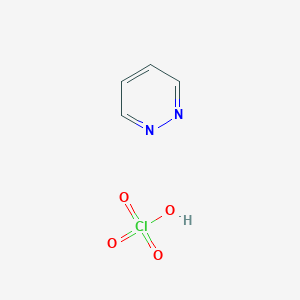
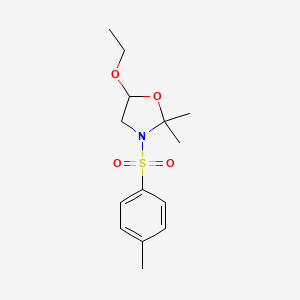
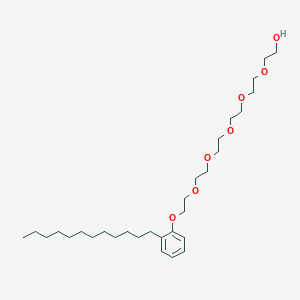
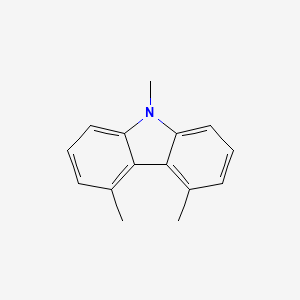

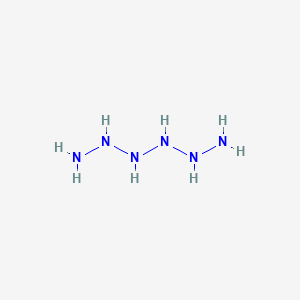
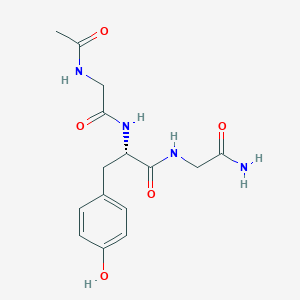

![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)

